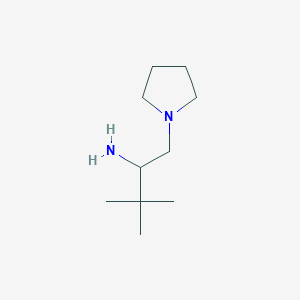

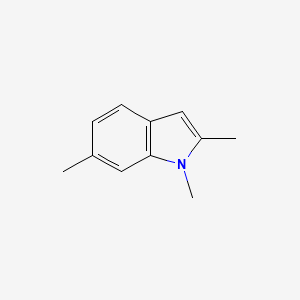

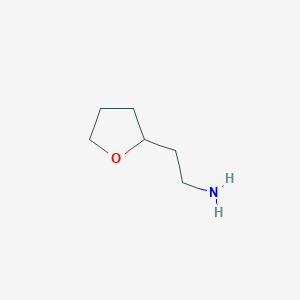

![molecular formula C11H16N2O5S B1335627 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid CAS No. 91431-32-2](/img/structure/B1335627.png)

5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid, also known as DMSO2-HEBA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and has been extensively studied due to its potential applications in various fields of research.

科学研究应用

Supramolecular Organic Salts

Research on hydrogen bonding involving 2-aminoheterocyclic compounds and carboxylic acid derivatives, such as 5,7-dimethyl-1,8-naphthyridine-2-amine, has contributed to the understanding of binding mechanisms with carboxylic acid derivatives. This study showcases the preparation of anhydrous and hydrous multicomponent adducts and examines their crystalline forms, focusing on the stabilization of supramolecular architectures of salts through non-covalent interactions (Jin et al., 2011).

Biosynthesis of Natural Products

The biosynthesis of AHBA-derived natural products, including a family of ansamycins, saliniketals, and mitomycins, is explored. This comprehensive review covers molecular genetics, chemical, and biochemical perspectives on the biosynthesis pathways and structures of these natural products (Kang et al., 2012).

Electrochemical Behavior

A study on the electrochemical reduction of various benzoic acids, including 2-hydroxy-5-azo-benzoic acid, provides insights into the impact of substituents and pH on their electrochemical behavior. The proposed mechanism for the reduction process, leading to the formation of 5-amino salicylic acid, reveals important aspects of their electrochemical characteristics (Mandić et al., 2004).

Prenylated Benzoic Acids

Investigating the leaves of Rapanea myricoides, researchers identified two diprenylated benzoic acids, contributing to the understanding of natural product synthesis and structural characterizations of these compounds (Blunt et al., 1998).

Synthesis of Key Intermediates

The industrial process scale-up for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate in manufacturing SGLT2 inhibitors, demonstrates a practical and cost-effective approach. This study emphasizes the importance of this intermediate in the context of diabetes therapy (Zhang et al., 2022).

Biological Activity of Complexes

Research on the synthesis and characterization of a benzoic acid derivative and its Cd(II) complex illustrates the potential biological activities, such as antifungal and antibacterial properties, of these compounds. This study contributes to the field of medicinal chemistry and drug development (Jaber et al., 2021).

属性

IUPAC Name |

5-(dimethylsulfamoyl)-2-(2-hydroxyethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)8-3-4-10(12-5-6-14)9(7-8)11(15)16/h3-4,7,12,14H,5-6H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUSSPCTEKRTSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407000 |

Source

|

| Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |

CAS RN |

91431-32-2 |

Source

|

| Record name | 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

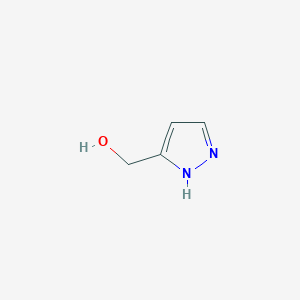

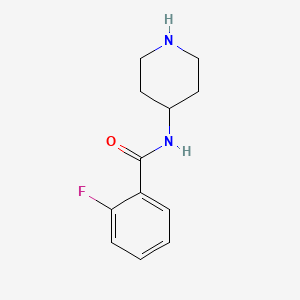

![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1335551.png)

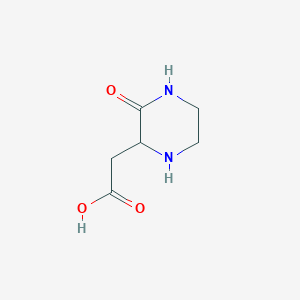

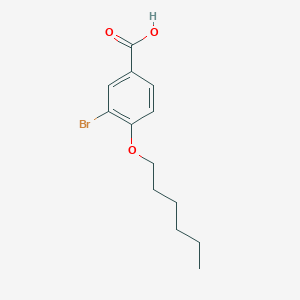

![3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1335567.png)

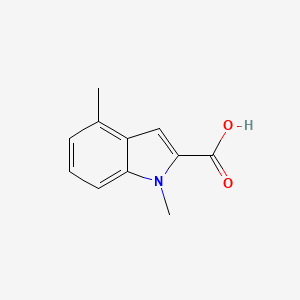

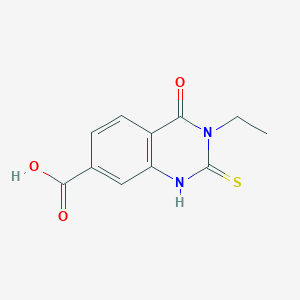

![3-[(Sec-butylamino)sulfonyl]benzoic acid](/img/structure/B1335583.png)

![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)